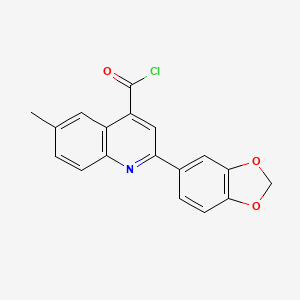
2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group (which is a common motif in many bioactive compounds ), a quinoline group (which is a heterocyclic aromatic organic compound), and a carbonyl chloride group (which is a functional group that contains a carbon-oxygen double bond and a carbon-chlorine bond).
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
A study on chiral Pt(II)/Pd(II) pincer complexes reveals their application in catalytic asymmetric aldol and silylcyanation reactions. These complexes, derived from a NCN ligand related to the chemical structure , demonstrate significant potential in catalysis, particularly in enhancing reaction selectivity and efficiency (Yoon et al., 2006).
Heterocyclic Building Blocks
Research into 2H-Azirine-2-carbonyl azides, synthesized from reactions involving similar carbonyl chlorides, highlights their utility as reactive heterocyclic building blocks. This work underscores the versatility of these compounds in constructing complex heterocyclic frameworks, essential for medicinal chemistry and material science applications (Funt et al., 2020).
Photophysical Studies
A combined experimental and computational study on tricarbonylrhenium(I) complexes derived from bidentate heterocyclic N–N ligands, similar in structure to the chemical of interest, provides insight into their photophysical properties. This research is pivotal for the development of new materials with potential applications in light-emitting devices and sensors (Albertino et al., 2007).
Aggregation Enhanced Emission
Investigations into 1,8-naphthalimide derivatives, which include compounds structurally related to the chemical , demonstrate the phenomenon of aggregation-enhanced emission (AEE). This property is critical for the development of high-performance optoelectronic materials and biological probes (Srivastava et al., 2016).
Novel Quinoline Derivatives
Research focused on the synthesis of new quinoline derivatives, starting from compounds like (4-hydroxy-2-methylquinolin-3-yl)acetic acid and the corresponding acyl chloride, outlines the pathway to a variety of biologically active compounds. These derivatives have potential applications in drug discovery and development (Avetisyan et al., 2004).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-10-2-4-14-12(6-10)13(18(19)21)8-15(20-14)11-3-5-16-17(7-11)23-9-22-16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMUHHLQSJKZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176732 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160253-99-5 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



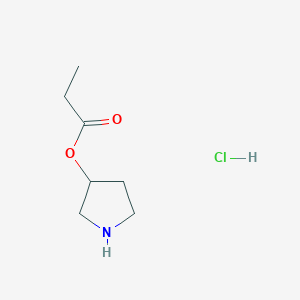

![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)
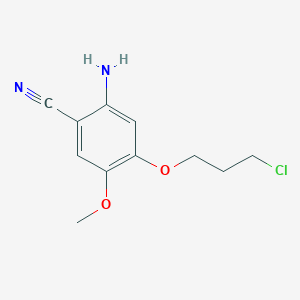

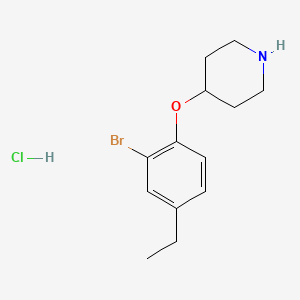
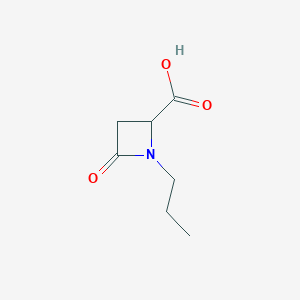
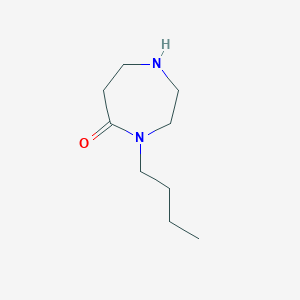
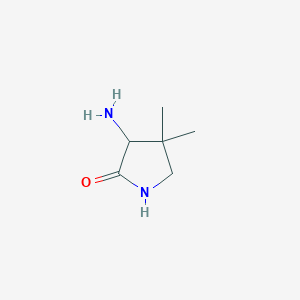
![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)
![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)